2-(isocyanomethyl)-1,3-dimethylbenzene
Description
2-(Isocyanomethyl)-1,3-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with methyl groups at positions 1 and 3 and an isocyanomethyl (-CH2-NC) group at position 2. The isocyanide functional group is highly reactive, known for its strong odor and utility in organic synthesis, particularly in multicomponent reactions (e.g., Ugi reaction) and as ligands in coordination chemistry . Its applications may span pharmaceuticals, agrochemicals, or catalysis due to the isocyanide’s metal-coordinating properties.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(isocyanomethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-5-4-6-9(2)10(8)7-11-3/h4-6H,7H2,1-2H3 |
InChI Key |
TZVKHZQDUXLODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanomethyl)-1,3-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3-dimethylbenzene with silver cyanide. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Solvent: Dichloromethane
Temperature: Room temperature
Catalyst: Silver cyanide
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Isocyanomethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Ureas and carbamates
Scientific Research Applications
2-(Isocyanomethyl)-1,3-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(isocyanomethyl)-1,3-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanide group can add to electrophilic centers, forming new carbon-nitrogen bonds.
Electrophilic Substitution: The isocyanide group can be substituted by nucleophiles, leading to the formation of new compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dimethylbenzenes
The positional arrangement of methyl groups significantly impacts physicochemical and toxicological properties. Evidence from Propsilocerus akamusi larvae toxicity studies shows the following order for dimethylbenzene isomers:
1,2-dimethylbenzene (o-xylene) > 1,3-dimethylbenzene (m-xylene) > 1,4-dimethylbenzene (p-xylene) in acute toxicity (EC50 values) .
- Toxicity Mechanism: Electron-withdrawing substituents (e.g., -NO2, -Cl) enhance toxicity, while electron-donating groups (e.g., -CH3) reduce it. However, steric effects and metabolic pathways (e.g., oxidation to phenolic derivatives) also play roles .
- Implication for Target Compound: The addition of an isocyanomethyl group (electron-withdrawing due to the isocyanide’s electronegativity) to 1,3-dimethylbenzene may amplify toxicity compared to m-xylene alone.
Functional Group Analogues
- Reactivity Comparison: Chloromethyl: Undergoes SN2 reactions (e.g., nucleophilic substitution with amines or cyanide). Isocyanomethyl: Participates in cycloadditions, metal coordination, and insertion reactions. Its lone pair on the isocyanide nitrogen enables strong metal binding, akin to N,O-bidentate directing groups in catalysis .
Toxicity in Binary Mixtures
Evidence from substituted benzene mixtures highlights synergistic or antagonistic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
